molecular formula C15H20N2O2 B8202902 tert-butyl N-[(1R)-3-cyano-1-phenylpropyl]carbamate

tert-butyl N-[(1R)-3-cyano-1-phenylpropyl]carbamate

Cat. No.: B8202902
M. Wt: 260.33 g/mol
InChI Key: ZXVDLPYGMPURTG-CYBMUJFWSA-N
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Description

tert-Butyl N-[(1R)-3-cyano-1-phenylpropyl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a cyano group, and a phenylpropyl group attached to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1R)-3-cyano-1-phenylpropyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor. One common method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions. The reaction proceeds through Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation . Another method involves the use of flow microreactors for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .

Industrial Production Methods: Industrial production of tert-butyl carbamates often involves the use of tert-butyl dicarbonate and sodium azide, followed by Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate . This method allows for high yields at low temperatures.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(1R)-3-cyano-1-phenylpropyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly involving the cyano group.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The carbamate group can participate in substitution reactions, especially under acidic or basic conditions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Oxidation of the cyano group can lead to the formation of carboxylic acids.

    Reduction: Reduction of the cyano group results in the formation of primary amines.

    Substitution: Substitution reactions can yield various derivatives depending on the substituents introduced.

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl N-[(1R)-3-cyano-1-phenylpropyl]carbamate involves the hydrolysis of the carbamate group to release the active amine. This process is facilitated by enzymes such as esterases and amidases in biological systems. The released amine can then interact with its molecular targets, which may include enzymes, receptors, or other proteins, to exert its biological effects .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[(1R)-3-cyano-1-phenylpropyl]carbamate is unique due to the presence of the cyano group, which imparts distinct reactivity and potential for further functionalization. Its combination of a tert-butyl group and a cyano group makes it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

tert-butyl N-[(1R)-3-cyano-1-phenylpropyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)17-13(10-7-11-16)12-8-5-4-6-9-12/h4-6,8-9,13H,7,10H2,1-3H3,(H,17,18)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVDLPYGMPURTG-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC#N)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCC#N)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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